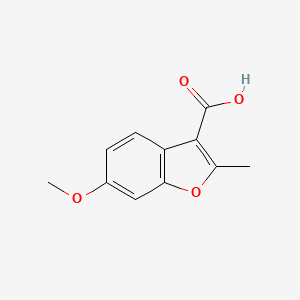

6-Methoxy-2-methylbenzofuran-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-2-methyl-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-6-10(11(12)13)8-4-3-7(14-2)5-9(8)15-6/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCCDNMYKNRSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 6 Methoxy 2 Methylbenzofuran 3 Carboxylic Acid

Mechanistic Elucidation of Benzofuran (B130515) Ring Formation

The reaction is generally facilitated by heating in the presence of a weak base, such as sodium acetate (B1210297), and a dehydrating agent like acetic anhydride (B1165640). tdcommons.org The mechanism proceeds through the following key steps:

Enolate Formation: The acetic anhydride acts as a dehydrating agent and facilitates the formation of an enolate from the propanoic acid moiety of the precursor. The sodium acetate acts as the base to abstract the alpha-proton.

Intramolecular Aldol-type Condensation: The newly formed enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ortho-formyl group on the phenoxy ring.

Cyclization and Dehydration: This intramolecular attack leads to a cyclic intermediate, which readily undergoes dehydration (loss of a water molecule) under the heated conditions to form the stable, aromatic furan (B31954) ring fused to the benzene (B151609) ring.

The final step of hydrolysis is then required to convert the resulting anhydride or ester at the 3-position to the desired carboxylic acid.

Table 1: Reagents and Conditions for Benzofuran Ring Formation

| Precursor | Reagents | Conditions | Product |

|---|

This interactive table summarizes a common synthetic route for the formation of the benzofuran core.

Reactivity Profile of the Benzofuran Core

The reactivity of the benzofuran ring system is governed by the electron-donating nature of the oxygen heteroatom and the influence of the substituents on both the furan and benzene rings.

The benzofuran nucleus is generally susceptible to electrophilic attack due to its electron-rich nature. researchgate.netpixel-online.net In 6-Methoxy-2-methylbenzofuran-3-carboxylic acid, the directing effects of the substituents play a crucial role in determining the position of substitution.

Activating Groups: The 6-methoxy group is a strong activating group and an ortho, para-director. This strongly favors electrophilic attack at the C5 and C7 positions of the benzene ring. The 2-methyl group is a weak activator.

Deactivating Group: The 3-carboxylic acid group is an electron-withdrawing group and acts as a deactivating group, primarily influencing the furan ring.

Consequently, electrophilic aromatic substitution (SEAr) reactions, such as halogenation and nitration, are expected to occur predominantly on the benzene portion of the molecule, specifically at the C7 or C5 positions. wikipedia.orglibretexts.orgmasterorganicchemistry.com Halogenation is a common modification used in structure-activity relationship (SAR) studies of benzofuran derivatives. For instance, bromination can be achieved using N-bromosuccinimide (NBS). researchgate.net

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Predicted Major Product(s) |

|---|---|---|

| Bromination | Br₂ / FeBr₃ or NBS | 7-Bromo-6-methoxy-2-methylbenzofuran-3-carboxylic acid |

| Nitration | HNO₃ / H₂SO₄ | 7-Nitro-6-methoxy-2-methylbenzofuran-3-carboxylic acid |

This interactive table outlines the expected outcomes for common electrophilic aromatic substitution reactions.

The electron-rich character of the benzofuran ring system makes it generally resistant to nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule's core structure.

However, nucleophilic addition reactions can be a viable pathway for functionalization. acs.orgorganic-chemistry.org While specific examples for this compound are not extensively documented, related benzofuran systems can undergo nucleophilic addition, particularly at the C2 and C3 positions of the furan ring, under the influence of organometallic reagents or other strong nucleophiles. These reactions often lead to ring-opening or the formation of dihydrobenzofuran derivatives. nih.gov The presence of the carboxylic acid at C3, however, complicates this reactivity, and reactions involving the side chain are more common.

Reactivity and Transformations of the Carboxylic Acid Group

The carboxylic acid at the C-3 position is a key functional handle for derivatization, allowing for the introduction of a wide range of functionalities.

The carboxylic acid group readily undergoes standard esterification and amidation reactions. These transformations are crucial for synthesizing libraries of compounds for biological screening.

Esterification: Can be achieved under acidic conditions (e.g., Fischer esterification with an alcohol and a strong acid catalyst) or by conversion to a more reactive acyl halide followed by reaction with an alcohol.

Amidation: A common method involves activating the carboxylic acid with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like hydroxybenzotriazole (HOBt), followed by the addition of a primary or secondary amine. tdcommons.org Alternatively, the acid can be converted to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, which then reacts readily with an amine to form the corresponding amide. google.com

Table 3: Examples of Carboxylic Acid Derivatization

| Reaction Type | Reagents | Product |

|---|---|---|

| Amidation | Oxalyl chloride, then methylamine | This compound methylamide google.com |

| Amidation | EDC, HOBt, Methylamine hydrochloride, Diisopropylethylamine | 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (from the 6-hydroxy analog) tdcommons.org |

This interactive table provides examples of reagents used for the synthesis of amides and esters from benzofuran carboxylic acids.

Removal of the carboxylic acid group from the 3-position can be a useful synthetic step to access 3-unsubstituted benzofurans. This decarboxylation can be challenging but is achievable under specific conditions. A patented method for the decarboxylation of heterocyclic carboxylic acids describes a process that avoids harsh metal catalysts. google.com

The reaction involves dissolving the heterocyclic carboxylic acid in a polar aprotic solvent like N,N-dimethylformamide (DMF) and heating it in the presence of a catalytic amount of an organic acid, such as formic acid or acetic acid. google.com For benzofuran-type structures, temperatures in the range of 100-130°C are typically employed. google.com This method is advantageous due to its operational simplicity and the recyclability of the solvent, offering a greener alternative to traditional high-temperature thermal decarboxylation or metal-catalyzed methods. google.comorganic-chemistry.org

Table 4: Conditions for Decarboxylation of Heterocyclic Carboxylic Acids

| Substrate Type | Solvent | Catalyst | Temperature |

|---|---|---|---|

| Benzofuran-2-carboxylic acid | N,N-dimethylformamide (DMF) | Acetic Acid | 95-100°C |

This interactive table summarizes the conditions for the decarboxylation of related benzofuran carboxylic acids according to a patented method. google.com

Rearrangement Reactions and Substituent Migration Studies

Although not a direct reaction of this compound itself, the Perkin rearrangement of substituted coumarins into benzofuran carboxylic acids serves as an excellent model for potential rearrangement pathways. This reaction, first reported by William Henry Perkin in 1870, involves the ring contraction of a coumarin to a benzofuran scaffold in the presence of a base. wikipedia.orgnih.gov

Kinetic studies have revealed that the Perkin rearrangement is a two-stage process researchgate.netsci-hub.se:

Ring Fission: The first stage is a rapid, base-catalyzed ring fission of the 3-halocoumarin. This step involves the rate-determining addition of a hydroxide anion to the carbonyl group of the lactone, leading to the formation of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. researchgate.net

Cyclisation: The second stage is a slower, intramolecular cyclisation. This step is proposed to proceed through the rate-determining fission of the carbon-halogen bond, following the formation of an unstable carbanion intermediate. This carbanion is generated by the intramolecular nucleophilic attack of the phenoxide anion on the vinyl group. researchgate.net

While this rearrangement leads to the formation of a benzofuran-2-carboxylic acid, the mechanistic insights regarding the influence of substituents on the benzofuran ring are highly relevant. Studies on substituent migration in the synthesis of highly substituted benzofurans from other precursors have also been reported, indicating that under certain conditions, substituents on the aromatic ring can shift their positions, a phenomenon driven by the formation of cationic intermediates.

Influence of Substituents on Reaction Kinetics and Thermodynamic Profiles

The electronic properties of substituents on the aromatic ring play a critical role in the kinetics and thermodynamics of rearrangement reactions. The study of the Perkin rearrangement of 6-substituted 3-bromocoumarins provides quantitative data on these effects, which can be extrapolated to understand the behavior of the 6-methoxy group in similar benzofuran-forming reactions.

Reaction Kinetics:

The influence of substituents on the rate of the Perkin rearrangement has been quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ).

For the ring fission stage, the Hammett reaction constant (ρ) at 30.0 °C was determined to be 2.34 . nih.govresearchgate.net A positive ρ value of this magnitude indicates that the reaction is highly sensitive to substituent effects and is accelerated by electron-withdrawing groups. These groups stabilize the negative charge that develops in the transition state during the nucleophilic attack of the hydroxide ion.

Conversely, for the cyclisation stage, the Hammett reaction constant (ρ) at 60.0 °C was found to be -3.54 . nih.govresearchgate.net The large, negative ρ value signifies that this step is strongly accelerated by electron-donating groups. The 6-methoxy group, being a strong electron-donating group, would therefore be expected to significantly increase the rate of the cyclisation step by stabilizing the partial positive charge that develops in the transition state leading to the carbanion intermediate.

The table below summarizes the rate coefficients for the cyclisation of the intermediate formed from 6-substituted 3-bromocoumarins, illustrating the powerful rate-enhancing effect of the methoxy (B1213986) group compared to hydrogen or an electron-withdrawing nitro group.

| 6-Substituent | Temperature (°C) | Rate Coefficient, k (10⁻⁵ s⁻¹) |

|---|---|---|

| OCH₃ | 60.0 | 374 |

| CH₃ | 60.0 | 66.5 |

| H | 75.2 | 132 |

| NO₂ | 75.0 | 377 |

Thermodynamic Profiles:

The thermodynamic parameters, specifically the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further insight into the reaction mechanism and the influence of substituents.

For the ring fission stage, electron-withdrawing substituents were found to decrease the enthalpy of activation, which is consistent with the observed rate enhancement. sci-hub.se The entropy of activation for this stage is negative, which is expected for a bimolecular reaction where two species come together to form the transition state.

For the cyclisation stage, the activation parameters for the intermediate derived from the 6-methoxy substituted coumarin show a specific thermodynamic profile.

| 6-Substituent | ΔH‡ (kcal mol⁻¹) | ΔS‡ (cal mol⁻¹ K⁻¹) |

|---|---|---|

| OCH₃ | 24.0 | -2 |

| CH₃ | 26.0 | 5 |

| H | 29.6 | 13 |

| NO₂ | - | - |

The data indicates that the 6-methoxy group lowers the enthalpy of activation for the cyclisation step compared to an unsubstituted or methyl-substituted analogue, facilitating the reaction from an energetic standpoint. The small and negative entropy of activation is consistent with a cyclisation process where the molecule becomes more ordered in the transition state.

Structure Activity Relationship Sar Studies and Molecular Interactions

Rational Design and Synthesis of 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid Analogues for SAR Probes

The rational design of analogues of this compound is a key strategy to probe its molecular interactions and elucidate its mechanism of action. Medicinal chemists synthesize derivatives by systematically modifying the core structure to assess the impact of various functional groups on biological activity. ku.ac.aenih.gov

One prominent strategy involves fragment-based drug design, where different substituents are introduced at specific positions on the benzofuran (B130515) ring. For instance, a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were designed and synthesized with various C-2 substituents to explore their potential as inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov This approach allows for the systematic exploration of the chemical space around the core scaffold to identify key interaction points.

Another common synthetic modification for SAR studies is halogenation. Previous research indicated that certain halogeno-derivatives of benzofurans are selectively toxic toward human leukemia cells. researchgate.net Following this, further studies have shown that introducing bromine to a methyl or acetyl group attached to the benzofuran system can increase cytotoxicity against various cancer cell lines, providing valuable SAR data. researchgate.netresearchgate.net

The synthesis of these analogues often begins with a substituted phenol (B47542), followed by the construction of the furan (B31954) ring. For example, the synthesis of the related 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, a key intermediate for the vascular endothelial growth factor receptor (VEGFR) inhibitor Fruquintinib, highlights the synthetic routes available. tdcommons.org Demethylation of a 6-methoxy precursor using reagents like boron tribromide is a common step to yield the corresponding 6-hydroxy analogue, allowing for a direct comparison of the effect of the methoxy (B1213986) versus hydroxy group on activity. tdcommons.org The synthesis of various 2- and 3-benzofuran carboxylic acid derivatives often involves multi-step reactions starting from precursors like hydroxyacetophenones. researchgate.net These synthetic efforts are foundational to building a library of compounds needed for comprehensive SAR analysis.

In Vitro Mechanistic Investigations of Molecular Recognition and Biological Target Engagement

In vitro studies are essential to determine how this compound and its analogues interact with specific biological targets at a molecular level.

Analogues of the this compound scaffold have demonstrated inhibitory activity against several enzymes. A notable example is the inhibition of Mnk1 and Mnk2. Through fragment-based design, a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives were synthesized and evaluated. Several of these compounds showed potent inhibitory activity against Mnk2, with IC₅₀ values in the low micromolar to nanomolar range. nih.gov The most potent of these, compound 8k, exhibited an IC₅₀ of 0.27 µM against Mnk2. nih.gov

| Compound | Mnk2 IC₅₀ (µM) |

| 5b | 1.45 |

| 5i | 1.16 |

| 5o | 3.55 |

| 8k | 0.27 |

Data sourced from a study on 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as Mnk inhibitors. nih.gov

Other studies on different benzofuran derivatives have identified potent and selective inhibitors of other enzymes. For example, a series of 2-phenylbenzofuran (B156813) derivatives were designed as monoamine oxidase (MAO) inhibitors, with some compounds showing high affinity and selectivity for either MAO-A or MAO-B. nih.govunica.it The compound 2-(3-methoxyphenyl)-5-nitrobenzofuran was identified as a potent MAO-B inhibitor with an IC₅₀ value of 0.024 µM. nih.govunica.it Additionally, based on scaffold hopping strategies, benzofuran derivatives have been developed as highly potent inhibitors of Lysine-specific demethylase 1 (LSD1), with one representative compound showing an IC₅₀ of 0.065 µM. nih.gov The related 6-hydroxy-2-methylbenzofuran-4-carboxylic acid (a positional isomer) has shown inhibitory activity against salicylate (B1505791) synthase MbtI from Mycobacterium tuberculosis, with an IC₅₀ value of 51.9 µM. mdpi.com

The benzofuran scaffold is known to interact with various receptors. Preliminary studies suggest that derivatives of this compound may target receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling. This is supported by the fact that the structurally related compound Fruquintinib is an inhibitor of VEGFRs, a family of RTKs. tdcommons.org Further research has focused on designing benzofuran hybrids as dual inhibitors of PI3K and VEGFR-2, critical targets in cancer therapy. researchgate.net

The engagement of benzofuran derivatives with their molecular targets translates into the modulation of cellular pathways, often leading to anti-proliferative effects. For instance, the inhibition of Mnk1 and Mnk2 by benzofuran analogues leads to a decrease in the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). nih.gov A Western blot analysis demonstrated that a lead benzofuran compound could decrease the levels of phosphorylated eIF4E (p-eIF4E) in a dose-dependent manner in HCT-116 colon cancer cells. nih.gov This inhibition of a key protein synthesis pathway contributes to the observed anti-proliferative effects in leukemia and colon cancer cell lines. nih.gov

Furthermore, certain brominated derivatives of benzofuran carboxylic acids have shown significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. researchgate.net Mechanistic studies revealed that this cytotoxicity is linked to the induction of apoptosis, as demonstrated by the activation of caspases 3 and 7 in K562 cells. researchgate.net

Positional Scanning and Substituent Effects on Molecular Interaction Profiles

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core scaffold. mdpi.com

| Position | Substituent/Feature | Effect on Activity | Reference |

| C-2 | Ester or heterocyclic rings | Crucial for cytotoxic activity and selectivity against cancer cells. | mdpi.com |

| C-2 | Methyl group | Can create steric hindrance that affects reactivity at this position. | |

| C-3 | Carboxylic acid | May enhance binding to target enzymes compared to ester derivatives. | |

| C-6 | Methoxy group | Enhances electron density in the aromatic system. | |

| General | Bromination | Introduction of bromine onto methyl or acetyl side chains increases cytotoxicity. | researchgate.netresearchgate.net |

| General | Nitro group | The position of a nitro group on the benzofuran ring can determine selectivity for MAO-A vs. MAO-B. | nih.govunica.it |

SAR analyses have revealed several key trends:

Substitutions at C-2: Modifications at the C-2 position of the benzofuran ring are considered critical for cytotoxic activity. mdpi.com The introduction of ester or other heterocyclic rings at this position can significantly influence the compound's selectivity for cancer cells. mdpi.com

The Carboxylic Acid at C-3: The presence of a carboxylic acid group at the C-3 position is thought to potentially enhance binding affinity with target enzymes when compared to corresponding ester analogues.

The Methoxy Group at C-6: The 6-methoxy substituent increases the electron density of the aromatic system, which can influence its reactivity in electrophilic substitution reactions and its binding interactions.

Halogenation: The addition of bromine to side chains attached to the benzofuran core has been shown to increase cytotoxic activity against cancer cells. researchgate.net This highlights the importance of not just the core but also its appendages in determining biological effect.

Positional Isomerism: The arrangement of functional groups is critical. For example, swapping the positions of the methyl and carboxylic acid groups between C-2 and C-3 (e.g., 6-methoxy-3-methylbenzofuran-2-carboxylic acid) alters properties like acidity and hydrogen bonding potential, which can impact target binding. Similarly, the position of a nitro group on the benzofuran scaffold can dramatically shift inhibitory selectivity between MAO-A and MAO-B enzymes. nih.govunica.it

Computational and Ligand-Based SAR Approaches for Molecular Interaction Prediction

Computational methods, including molecular docking and ligand-based approaches, are increasingly used to predict and rationalize the molecular interactions of benzofuran derivatives. These in silico techniques complement experimental SAR studies by providing insights into the binding modes of these compounds with their biological targets.

For example, in the development of benzofuran-based Mnk inhibitors, molecular docking studies were performed to understand the interaction between a potent analogue (compound 8k) and the Mnk2 enzyme. nih.gov The docking results demonstrated strong interactions within the enzyme's active site, helping to explain the compound's high affinity and providing a structural basis for its inhibitory activity. nih.gov Such studies are invaluable for guiding the rational design of next-generation inhibitors with improved potency and selectivity.

Similarly, docking studies have been used to rationalize the binding modes of 2-phenylbenzofuran derivatives within the active sites of MAO-A and MAO-B, highlighting key amino acid residues responsible for the observed inhibitory activity and selectivity. nih.gov These computational models are powerful tools for predicting how new, unsynthesized analogues might behave, thereby streamlining the drug discovery process.

Advanced Characterization Methodologies in Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

High-resolution spectroscopic techniques, such as two-dimensional (2D) Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), are indispensable for the complete structural characterization of 6-Methoxy-2-methylbenzofuran-3-carboxylic acid.

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₁₁H₁₀O₄).

Below is a table illustrating the type of data obtained from these high-resolution techniques for a closely related compound, 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid, which demonstrates the level of detail these methods provide.

| Technique | Parameter | Observed Data for 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid | Reference |

| ¹H NMR (300 MHz, DMSO-d6) | Chemical Shift (δ) | 9.75 (s, 1H, OH), 7.33 (d, J=2.2 Hz, 1H, H5), 7.14 (dd, J=2.2, 0.9 Hz, 1H, H7), 6.86–6.80 (m, 1H, H3), 3.88 (s, 3H, COOCH3), 2.42 (s, 3H, CH3) | researchgate.net |

| ¹³C NMR (75 MHz, DMSO-d6) | Chemical Shift (δ) | 187.61, 166.86, 156.64, 156.46, 154.87, 122.31, 121.68, 113.64, 104.10, 103.41, 52.79, 14.51 | researchgate.net |

| ESI-MS | m/z | [M-H]⁻ at 205.12 (Calculated for C₁₁H₉O₄: 205.05) | researchgate.net |

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry Determination

For this compound, which is achiral, single-crystal X-ray diffraction would confirm the planar structure of the benzofuran (B130515) ring system and the precise orientation of the substituent groups. While a crystal structure for the target compound is not available in the reviewed literature, studies on closely related derivatives, such as methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, have successfully employed this technique to elucidate their molecular structures scispace.com. The successful application of X-ray diffraction to these analogs indicates its suitability for characterizing the solid-state structure of this compound, should suitable crystals be obtained.

The table below presents crystallographic data for a related benzofuran derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Data for a Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative | Reference |

| Crystal System | Triclinic | scispace.com |

| Space Group | P-1 | scispace.com |

| Unit Cell Dimensions | a, b, c, α, β, γ | scispace.com |

| Final R-factor | - | scispace.com |

Chromatographic and Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are fundamental for the purification and purity assessment of this compound. Thin-layer chromatography (TLC) is often used for rapid reaction monitoring to follow the consumption of starting materials and the formation of the product.

For purification on a preparative scale, flash column chromatography is a commonly employed method. The choice of stationary phase, typically silica (B1680970) gel, and the mobile phase, often a mixture of solvents like ethyl acetate (B1210297) and hexanes, is optimized to achieve efficient separation of the desired product from any unreacted starting materials or byproducts chemicalbook.com.

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for assessing the purity of the final compound with high sensitivity and resolution bldpharm.com. HPLC can separate the target compound from even minor impurities, and the peak area in the chromatogram can be used for quantitative purity determination. When coupled with a mass spectrometer, LC-MS provides both retention time and mass-to-charge ratio information, further confirming the identity of the main peak and any impurities present.

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| Flash Chromatography | Silica Gel | Ethyl Acetate/Hexanes | Purification | chemicalbook.com |

| HPLC | C18 | Acetonitrile/Water | Purity Assessment | bldpharm.com |

| LC-MS | C18 | Acetonitrile/Water with formic acid | Purity Assessment and Impurity Identification | bldpharm.com |

Advanced Analytical Methodologies for Reaction Monitoring and Mechanistic Proof-of-Concept Studies

Understanding the reaction kinetics and mechanism of the synthesis of this compound is crucial for process optimization and the development of more efficient synthetic routes. Advanced analytical methodologies can provide valuable insights into the reaction progress and the intermediates involved.

In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) or in-situ NMR, allow for real-time monitoring of the concentration of reactants, intermediates, and products throughout the course of a reaction without the need for sampling. This provides a detailed kinetic profile of the reaction.

Computational chemistry, using methods like Density Functional Theory (DFT), can be employed to model the reaction pathway and calculate the energies of transition states and intermediates. Such theoretical studies can help to elucidate the reaction mechanism and predict the regioselectivity of the cyclization step in the formation of the benzofuran ring wuxiapptec.com. These computational approaches, when combined with experimental data, provide a powerful tool for mechanistic proof-of-concept studies. While specific studies employing these advanced methodologies for the synthesis of this compound are not detailed in the provided search results, the general applicability of these techniques to the study of benzofuran synthesis is well-established acs.orgnih.govorganic-chemistry.orgresearchgate.net.

Potential Applications As Chemical Probes and Building Blocks in Basic Research

Utility as Molecular Probes for Investigating Biological Mechanisms

While direct, extensive studies employing 6-Methoxy-2-methylbenzofuran-3-carboxylic acid as a molecular probe are not widely documented, the inherent characteristics of the benzofuran (B130515) scaffold suggest its potential in this area. africaresearchconnects.comnih.gov Molecular probes are instrumental in elucidating biological processes at the molecular level without therapeutic intent. The benzofuran core, for instance, is known to exhibit fluorescence, a property that can be harnessed for bioimaging. nih.gov

The concept of utilizing benzofuran derivatives as fluorescent probes has been explored in research. nih.gov By strategically modifying the benzofuran structure, it is possible to modulate its optical properties, such as absorption and fluorescence emission. nih.gov These tailored molecules can then be used to visualize and study specific biological components or events within cells. For example, a benzofuran derivative could be designed to bind to a particular protein, and its fluorescence would then report on the location and concentration of that protein. nih.gov

Furthermore, the interaction of small molecules like this compound with biological macromolecules can be investigated to understand fundamental binding mechanisms. Such studies, often employing techniques like molecular docking, can provide insights into the structural requirements for molecular recognition at a purely academic level. nih.gov The diverse biological activities reported for the broader benzofuran class, including antimicrobial and anticancer effects, often stem from their interaction with specific biological targets. Investigating these interactions with non-therapeutic analogs can contribute to a deeper understanding of cellular pathways and enzyme function.

Role as a Privileged Scaffold in the Construction of Complex Organic Molecules

In the field of medicinal chemistry and organic synthesis, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The benzofuran nucleus is widely recognized as such a scaffold. rsc.orgscienceopen.com this compound serves as a prime example of a derivative of this privileged structure, acting as a crucial intermediate in the synthesis of more elaborate and biologically significant molecules. tdcommons.org

A notable application of this compound is its role as a key building block in the synthesis of Fruquintinib. tdcommons.org Fruquintinib is a complex molecule that has been investigated for its therapeutic properties. The synthesis of Fruquintinib involves a multi-step process where 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, a close derivative of the title compound, is a pivotal intermediate. tdcommons.org The methoxy (B1213986) group in this compound can be readily converted to a hydroxyl group, which is then utilized for further chemical transformations to construct the final complex structure of Fruquintinib. tdcommons.org

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The carboxylic acid can be converted into a variety of other functionalities, such as amides or esters, allowing for the attachment of different molecular fragments. The benzofuran ring itself can also undergo further substitution reactions, enabling the introduction of additional chemical diversity. This versatility makes it a valuable tool for chemists seeking to build complex molecular architectures from a readily accessible starting material.

Exploration of Material Science Applications

The application of benzofuran derivatives extends beyond the life sciences into the realm of material science, where their unique electronic and photophysical properties are of interest. researchgate.net While specific research focusing on this compound in materials science is not extensively reported, the general properties of the benzofuran scaffold provide a basis for academic exploration in areas such as organic electronics and dye chemistry. researchgate.net

Benzofuran-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The fused aromatic system of benzofuran provides a rigid and planar structure that can facilitate electron transport, a crucial property for applications in organic electronics. The photoluminescent properties of some benzofuran derivatives also make them candidates for use as emitters in OLEDs. researchgate.net

In the context of dyes, the chromophoric nature of the benzofuran ring system can be exploited. By introducing various electron-donating and electron-withdrawing groups onto the benzofuran scaffold, it is possible to tune the absorption and emission properties of the molecule, leading to the development of novel dyes with specific colors and properties. researchgate.net From a purely academic standpoint, the synthesis and characterization of new dyes based on the this compound framework could provide valuable insights into structure-property relationships in organic chromophores. The carboxylic acid group also offers a convenient handle for attaching the dye molecule to surfaces or incorporating it into polymer chains.

Future Research Directions and Unaddressed Questions

Development of More Atom-Economical and Sustainable Synthetic Routes for Benzofuran-3-carboxylic Acid Derivatives

Traditional synthetic routes for benzofurans are often multistep processes that can be costly and inefficient. tdcommons.org A significant future direction lies in the development of more sustainable and atom-economical synthetic methodologies. Modern research is increasingly focused on green chemistry principles, utilizing nanoparticles, green solvents, and microwave-assisted synthesis to improve efficiency and reduce environmental impact. benthamdirect.com

| Property | Value |

| Molecular Formula | C11H10O4 |

| Molecular Weight | 206.195 g/mol |

| CAS Number | 103986-33-0 |

| Appearance | Solid |

| Classification | Benzofuran (B130515) derivative |

Deeper Mechanistic Understanding of Novel Catalytic Transformations

While numerous catalytic methods for benzofuran synthesis exist, a deeper mechanistic understanding of these transformations is crucial for their optimization and broader application. Many synthetic protocols involve complex catalytic cycles, including steps like oxidative addition, intramolecular Heck reactions, and reductive elimination. acs.org For example, gold-catalyzed reactions can proceed through the activation of π-systems in alkenes and alkynes, leading to cyclization. researchgate.net

Mechanistic studies, including the use of in-situ spectroscopic techniques and computational modeling, can elucidate the precise roles of catalysts, ligands, and additives. researchgate.net Understanding the formation of key intermediates, such as organometallic complexes, and the factors that control regioselectivity and chemoselectivity is paramount. researchgate.net For instance, in biomimetic oxidation reactions catalyzed by Mn(III) porphyrins, the key step is the formation of epoxides, which then undergo different reaction pathways depending on the substrate and conditions. mdpi.com A more profound comprehension of these mechanisms will enable chemists to design more efficient catalysts, predict reaction outcomes more accurately, and develop entirely new synthetic transformations for constructing the benzofuran core.

Integration of Advanced Computational Predictions with Experimental Validation

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery of novel benzofuran derivatives. In silico methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, molecular docking, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, are invaluable tools for rational drug design. nih.govresearchgate.net These computational approaches allow researchers to predict the biological activity of new molecules before they are synthesized, saving significant time and resources. researchgate.net

Future research should focus on a tighter integration of these predictive models with laboratory experiments. For example, computational screening can identify promising candidate molecules from large virtual libraries, which can then be synthesized and tested experimentally. The experimental results, in turn, can be used to refine and improve the predictive power of the computational models. This iterative cycle of prediction and validation can guide the synthesis of benzofuran derivatives with enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net Molecular docking studies, for example, can rationalize the binding modes of active compounds within the active site of a target enzyme, providing insights for further structural modifications. nih.gov

Expansion of SAR Studies to Novel Molecular Targets and Interaction Modes

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. mdpi.com For benzofuran derivatives, SAR studies have been crucial in identifying key structural features required for their anticancer effects, often finding that substitutions at the C-2 and C-3 positions are critical for cytotoxic activity. mdpi.comresearchgate.net

While much is known about the SAR of benzofurans for established targets, a significant area for future research is the expansion of these studies to novel molecular targets implicated in a wider range of diseases. nih.gov Benzofuran derivatives have shown promise against targets relevant to neurodegenerative diseases like Alzheimer's (e.g., cholinesterases, cannabinoid receptors), infectious diseases (e.g., DNA gyrase B), and various cancers (e.g., Lysine-specific demethylase 1 (LSD1), angiogenesis). nih.govnih.govresearchgate.netnih.gov Future investigations should systematically explore how modifications to the benzofuran scaffold affect activity against these and other emerging targets. This will help in elucidating the structural requirements for potent and selective inhibition, paving the way for the development of new therapeutic agents. nih.gov

Exploration of New Chemical Space Utilizing the 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid Core

The this compound structure represents a privileged scaffold for the creation of diverse chemical libraries. Its functional groups—the carboxylic acid, methoxy (B1213986) group, and the benzofuran ring itself—offer multiple points for chemical modification. The carboxylic acid can be converted into a wide range of functional groups such as esters, amides, and ketones, while the methoxy group can be demethylated to a hydroxyl group, providing another handle for derivatization. tdcommons.org

Future research should leverage this versatile core to explore new chemical space. By combining the advanced synthetic methods discussed previously with a broad array of building blocks, vast libraries of novel benzofuran derivatives can be generated. rsc.org This exploration can be guided by computational predictions to focus on regions of chemical space most likely to yield compounds with desired biological activities. researchgate.net The development of such compound libraries is essential for high-throughput screening campaigns and for identifying new lead compounds for a variety of therapeutic applications, from oncology to neuropharmacology. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methoxy-2-methylbenzofuran-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes : A widely used method involves base-mediated cyclization or ester hydrolysis of pre-functionalized benzofuran precursors. For example, potassium carbonate in acetone facilitates nucleophilic substitution or ester cleavage under reflux conditions (60–80°C for 6–12 hours) .

- Optimization : Key parameters include solvent polarity (e.g., acetone or DMF), stoichiometry of reagents (1.2–1.5 equivalents of base), and temperature control to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves yield and purity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying substituent positions (e.g., methoxy at C6, methyl at C2). Aromatic protons typically resonate between δ 6.5–7.5 ppm, while carboxylic acid protons appear as broad singlets around δ 12–14 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 235.0974 for CHO). Discrepancies between observed and theoretical values may indicate impurities or isotopic variants .

- Infrared (IR) Spectroscopy : Strong absorbance near 1700 cm confirms the carboxylic acid group, while methoxy C-O stretches appear at ~1250 cm .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed spectral data during characterization?

- Root Cause Analysis : Discrepancies in NMR splitting patterns (e.g., unexpected multiplicity) may arise from dynamic processes like keto-enol tautomerism or solvent effects. For MS, isotopic contributions (e.g., Cl in halogenated analogs) must be accounted for .

- Validation Strategies : Compare data with structurally similar analogs (e.g., 6-Fluoro-2-(methoxymethoxy)-3-methylbenzoic acid) or use 2D NMR (COSY, HSQC) to resolve overlapping signals. Computational tools (DFT for NMR prediction) can aid interpretation .

Q. What strategies are effective for functionalizing the benzofuran ring at specific positions to enhance biological activity?

- Directed Functionalization : Electrophilic aromatic substitution (EAS) at C5 or C7 positions is feasible using nitration or halogenation. For example, bromination with NBS (N-bromosuccinimide) in DMF introduces bromine at C5, enabling subsequent Suzuki couplings .

- Biological Activity Tuning : Substituents like fluoro or methoxy groups at C6 improve metabolic stability. Hybrid molecules combining benzofuran with quinoline (e.g., 6,7-methylenedioxyquinoline derivatives) show enhanced anticancer activity by targeting DNA topoisomerases .

Q. What mechanistic insights govern the reactivity of this compound in coupling reactions?

- Reaction Pathways : The carboxylic acid group acts as a directing group in Pd-catalyzed cross-couplings (e.g., Heck or Sonogashira reactions). Coordination of Pd to the carbonyl oxygen facilitates regioselective arylation at C4 .

- Kinetic Studies : Monitoring reaction progress via LC-MS or in-situ IR reveals rate-limiting steps. For example, ester derivatives (e.g., ethyl carboxylates) react faster than free acids due to reduced steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.